N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine
Description
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine is a pyrene-derived amine featuring a dimethylamino group at the terminal end of an octyl chain attached to the pyrene moiety. Pyrene derivatives are widely studied for their photophysical behavior, particularly fluorescence and charge-transfer properties, which are influenced by substituents and molecular geometry . The octyl chain in this compound likely enhances solubility in non-polar solvents and modulates aggregation behavior, while the dimethylamino group may act as an electron donor, enabling donor-acceptor interactions with the pyrene acceptor .
Properties
CAS No. |
105501-81-3 |
|---|---|
Molecular Formula |
C26H31N |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N,N-dimethyl-8-pyren-1-yloctan-1-amine |
InChI |
InChI=1S/C26H31N/c1-27(2)19-8-6-4-3-5-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,3-8,10,19H2,1-2H3 |
InChI Key |
RKCGVMKRRVKFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine typically involves the following steps:
Formation of the Octyl Chain: The octyl chain can be synthesized through standard organic synthesis techniques, such as the alkylation of an appropriate starting material.
Attachment of the Pyrene Moiety: The pyrene group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyrene derivative and the octyl chain.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups to the molecule.
Scientific Research Applications
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrene moiety can engage in π-π stacking interactions. These interactions enable the compound to bind to specific targets and exert its effects.
Comparison with Similar Compounds
N,N-Dimethyl-4-(pyren-1-yl)aniline (PyDMA)
- Structure: PyDMA directly links pyrene to a dimethylaniline group via a phenyl ring, creating a donor-acceptor system. The dihedral angle between the pyrene and dimethylaniline planes is 64.12°, reducing conjugation and enabling twisted intramolecular charge transfer (TICT) states .
- Photophysical Properties: PyDMA exhibits unique absorption and emission spectra due to restricted electron transfer between donor and acceptor groups. Its solid-state packing is stabilized by C–H···π interactions, which may quench fluorescence compared to solution states .
- The octyl chain may reduce aggregation-induced quenching, enhancing solid-state emission efficiency.
N-Methyl-N-(perylen-3-ylmethyl)octan-1-amine (Compound S2)
- Structure : This compound replaces pyrene with perylene, a larger polycyclic aromatic hydrocarbon (PAH), and features a similar octyl chain .
- Applications : Used in fiber-optic pH sensors due to perylene’s strong fluorescence and environmental sensitivity. The octyl chain improves compatibility with hydrophobic matrices .
- Comparison : Replacing pyrene with perylene shifts absorption/emission to longer wavelengths. Perylene’s larger π-system increases quantum yield but may reduce solubility compared to pyrene derivatives.
1-Pyrenyl Ynones
- Structure : Synthesized via Friedel-Crafts acylation, these compounds feature an alkyne group attached to pyrene .
- Photophysical Properties : Exhibit higher quantum yields (Φ) and longer fluorescence lifetimes than 1-acetylpyrene. DFT studies reveal stabilized LUMOs due to conjugation with the alkyne .
Silicon-Containing Naphthalene Amines
- Structure : Examples include 8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine, where silicon modifies electronic properties .
- Properties : These compounds exhibit tunable fluorescence and thermal stability, with melting points ranging from 79–85°C .
- Comparison : The absence of silicon in the target compound simplifies synthesis but may reduce opportunities for electronic modulation via heteroatom substitution.
Data Table: Key Properties of Comparable Compounds
*Theoretical values inferred from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
